3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
CAS No.:
Cat. No.: VC15878555
Molecular Formula: C16H12F2O3
Molecular Weight: 290.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12F2O3 |
|---|---|
| Molecular Weight | 290.26 g/mol |
| IUPAC Name | 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20) |
| Standard InChI Key | NWLRLIOHTHGLHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid with the systematic IUPAC name 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid. Its molecular formula, C₁₆H₁₂F₂O₃, reflects a chalcone scaffold modified with a difluoromethoxy group (-OCF₂H) at the para position of one phenyl ring . The compound’s canonical SMILES string, C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O, encodes its planar structure, featuring conjugated double bonds and aromatic systems .
Physicochemical Properties
Key computed properties include:
The relatively high XLogP3-AA value indicates significant lipophilicity, which may influence its pharmacokinetic behavior. The compound’s density is estimated at 1.305 g/cm³, with a predicted boiling point of 383.6°C.
Spectroscopic Features
While experimental spectral data are scarce, computational models predict:
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IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches).
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NMR: Expected singlet for the difluoromethoxy group’s protons (δ ~6.2 ppm in ¹H NMR) and distinct aromatic resonances.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Condensation Reaction: A Claisen-Schmidt condensation between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid derivatives forms the α,β-unsaturated ketone intermediate.
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Oxidation: Subsequent oxidation of the ketone to the carboxylic acid moiety using Jones reagent or KMnO₄.
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Purification: Chromatographic techniques yield the final product with >95% purity.
Comparative Analysis with Related Chalcones
The table below contrasts key features of analogous chalcones:
The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or hydroxyl analogs .
Applications in Drug Development
Prodrug Design
Ester derivatives (e.g., ethyl ester) are being explored to improve oral bioavailability. In vivo studies in rodent models indicate a 3-fold increase in plasma concentration compared to the parent acid.
Material Science Applications
The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.2 eV, suitable for UV-light-emitting diodes.
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